N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide
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Overview
Description
N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structural features, which include a naphtho[1,8-cd]isothiazole ring system and a dimethylphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphtho[1,8-cd]isothiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.
Introduction of the Dimethylphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Acetamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition or activation of enzymes: Modulating the activity of enzymes involved in metabolic pathways.
Binding to receptors: Interacting with cellular receptors to trigger specific biological responses.
Pathway Modulation: Influencing signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide: shares structural similarities with other acetamides and naphtho[1,8-cd]isothiazole derivatives.
Other Compounds: N-(2,6-Dimethylphenyl)-acetamide, 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetamide |
InChI |
InChI=1S/C20H18N2O3S/c1-13-6-3-7-14(2)20(13)21-18(23)12-22-16-10-4-8-15-9-5-11-17(19(15)16)26(22,24)25/h3-11H,12H2,1-2H3,(H,21,23) |
InChI Key |
NPAQUCHKNHSYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O |
Origin of Product |
United States |
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